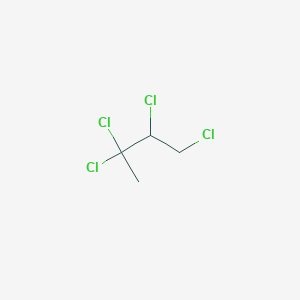
1,2,3,3-Tetrachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetrachlorobutane is a chemical compound that belongs to the group of chlorinated organic compounds. It is a colorless liquid that is used in various industries, including pharmaceuticals, agrochemicals, and plastics. The compound is also known for its toxic effects on the environment and human health.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetrachlorobutane is not well understood. However, it is known to be a toxic compound that can cause damage to various organs and systems in the body. The compound is believed to act by disrupting the normal functioning of biological molecules, such as proteins and enzymes.
Biochemical and Physiological Effects
1,2,3,3-Tetrachlorobutane has been shown to have toxic effects on the liver, kidneys, and nervous system. The compound can cause liver damage, leading to increased levels of liver enzymes in the blood. It can also cause kidney damage, leading to proteinuria and hematuria. Additionally, 1,2,3,3-Tetrachlorobutane can cause neurotoxicity, leading to symptoms such as tremors, convulsions, and paralysis.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2,3,3-Tetrachlorobutane in lab experiments include its high purity and availability. The compound is also relatively stable and can be stored for long periods without significant degradation. However, the limitations of using 1,2,3,3-Tetrachlorobutane include its toxic effects on human health and the environment. Care should be taken when handling the compound, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for research on 1,2,3,3-Tetrachlorobutane. One area of research is the development of safer and more environmentally friendly alternatives to the compound. Another area of research is the investigation of the mechanism of action of the compound and its toxic effects on human health. Additionally, research can be conducted on the use of 1,2,3,3-Tetrachlorobutane as a starting material for the synthesis of novel chemicals with potential pharmaceutical and agrochemical applications.
Conclusion
In conclusion, 1,2,3,3-Tetrachlorobutane is a chemical compound with various applications in industry and scientific research. However, the compound is also known for its toxic effects on human health and the environment. Further research is needed to develop safer alternatives to the compound and to investigate its mechanism of action and toxic effects.
Synthesis Methods
1,2,3,3-Tetrachlorobutane is synthesized by the chlorination of 1,2,3-trichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature range of 150-200°C and a pressure of 1-2 atm. The yield of the reaction depends on the reaction conditions, such as temperature, pressure, and catalyst.
Scientific Research Applications
1,2,3,3-Tetrachlorobutane is used in scientific research for various purposes. It is used as a solvent and reagent in organic synthesis. The compound is also used as a starting material for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. Additionally, 1,2,3,3-Tetrachlorobutane is used in analytical chemistry for the determination of halogenated organic compounds in environmental samples.
properties
CAS RN |
13138-51-7 |
|---|---|
Product Name |
1,2,3,3-Tetrachlorobutane |
Molecular Formula |
C4H6Cl4 |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
1,2,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
InChI Key |
NGAAIHKWQFLRDY-UHFFFAOYSA-N |
SMILES |
CC(C(CCl)Cl)(Cl)Cl |
Canonical SMILES |
CC(C(CCl)Cl)(Cl)Cl |
Other CAS RN |
13138-51-7 |
synonyms |
1,2,3,3-Tetrachlorobutane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



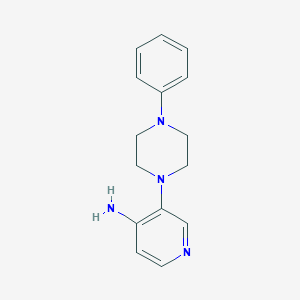
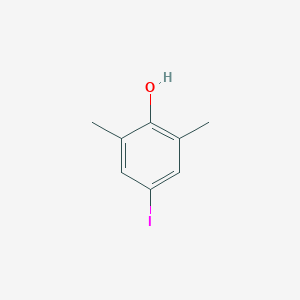

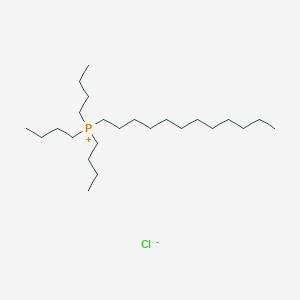

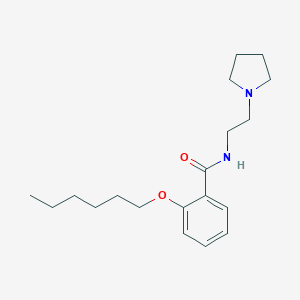

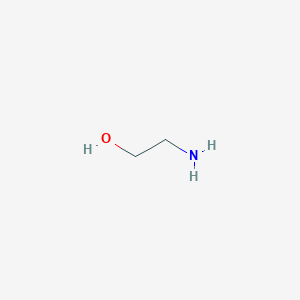
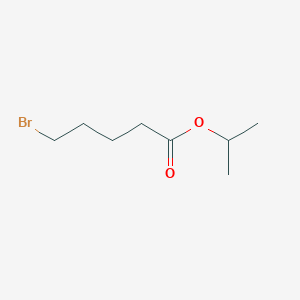
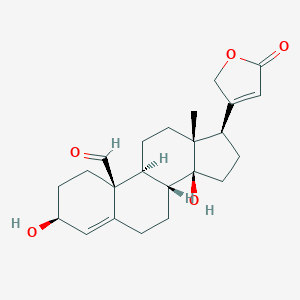
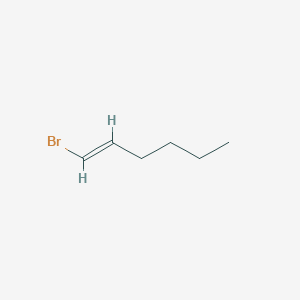
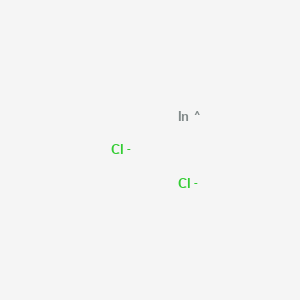
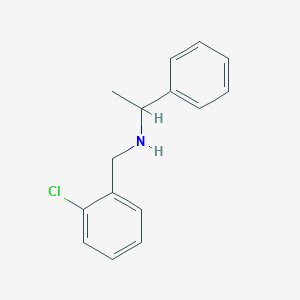
![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)